molecular formula C23H19N3O4 B5127056 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide

Cat. No. B5127056
M. Wt: 401.4 g/mol
InChI Key: GKLVJWKELZBYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide, also known as DMNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNB is a fluorescent dye that is commonly used in microscopy and imaging studies, allowing researchers to visualize and track various biological processes in living cells and tissues. In

Mechanism of Action

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of this compound are dependent on its chemical structure and the environment in which it is located. When this compound is bound to a biomolecule, such as a protein or lipid, it undergoes a conformational change that alters its fluorescence properties. This change in fluorescence can be used to monitor the movement and activity of the labeled biomolecule in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is generally considered to be non-toxic and non-invasive, making it a useful tool for in vivo and in vitro studies. However, some studies have reported potential cytotoxic effects of this compound at high concentrations and prolonged exposure times. Therefore, it is important to use caution when working with this compound and to follow appropriate safety protocols.

Advantages and Limitations for Lab Experiments

The use of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide in scientific research offers several advantages, including its high sensitivity, specificity, and versatility. This compound can be used to label a wide range of biomolecules and can be detected using various imaging techniques, such as confocal microscopy and flow cytometry. Additionally, this compound is relatively easy to use and can be incorporated into existing experimental protocols with minimal modifications.
However, there are also some limitations to the use of this compound in lab experiments. One major limitation is the potential for photobleaching, which can result in a loss of fluorescence signal over time. Additionally, this compound can be sensitive to changes in pH, temperature, and other environmental factors, which can affect its fluorescence properties. Finally, the cost of this compound and related reagents can be relatively high, which may limit its accessibility for some researchers.

Future Directions

There are several promising future directions for research involving N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide and related fluorescent dyes. One area of interest is the development of new imaging techniques that can detect multiple fluorescent probes simultaneously, allowing for more complex and detailed studies of biological processes. Additionally, there is ongoing research into the development of new synthesis methods for this compound and related compounds, which may improve their properties and reduce their cost. Finally, there is a growing interest in the use of this compound and related dyes in clinical applications, such as medical imaging and drug delivery. These areas of research hold great potential for advancing our understanding of biological systems and improving human health.

Synthesis Methods

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 5,7-dimethyl-2-hydroxybenzoxazole with 3-nitrobenzoyl chloride in the presence of a base catalyst. The resulting product is then reacted with 3-aminophenylboronic acid to yield this compound. Other synthesis methods have also been reported in the literature, including modifications to the starting materials and reaction conditions.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research, particularly in the fields of cell biology and biochemistry. It is commonly used as a fluorescent probe to label and track various biomolecules, such as proteins, lipids, and nucleic acids, in living cells and tissues. This compound has also been used to study the dynamics of intracellular signaling pathways, membrane trafficking, and vesicle fusion events. Additionally, this compound has been used in drug discovery and development, as well as in the development of new imaging techniques for medical diagnosis.

properties

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-13-10-14(2)21-19(11-13)25-23(30-21)16-6-4-7-17(12-16)24-22(27)18-8-5-9-20(15(18)3)26(28)29/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLVJWKELZBYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.